Ethyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate
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Overview
Description
Ethyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate is a chemical compound with the molecular formula C14H18N2O2. It is a derivative of benzodiazole, a heterocyclic compound containing nitrogen atoms in its ring structure.
Preparation Methods
The synthesis of Ethyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-methylbenzodiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Ethyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Ethyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-isopropyl-1,3-benzodiazole-5-carboxylate: This compound lacks the methyl group at the 2-position, which may affect its chemical reactivity and biological activity.
Mthis compound: The presence of a methyl ester group instead of an ethyl ester group can influence the compound’s solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-methyl-1-propan-2-ylbenzimidazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-5-18-14(17)11-6-7-13-12(8-11)15-10(4)16(13)9(2)3/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLXVIIHLRGLPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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